(2R,3R)-2,3-Diethenyloxirane
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Overview
Description
trans-2,3-Divinyloxirane: is an organic compound belonging to the class of oxiranes, which are three-membered cyclic ethers This compound is characterized by the presence of two vinyl groups attached to the oxirane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: trans-2,3-Divinyloxirane can be synthesized through several methods. One common approach involves the epoxidation of 1,3-butadiene using peracids or other oxidizing agents. The reaction typically requires controlled conditions to ensure the formation of the trans isomer over the cis isomer .
Industrial Production Methods: Industrial production of trans-2,3-divinyloxirane often involves the use of catalysts to enhance the selectivity and yield of the desired product. Catalysts such as transition metal complexes can be employed to facilitate the epoxidation process .
Chemical Reactions Analysis
Types of Reactions: trans-2,3-Divinyloxirane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form diols or other oxygenated derivatives.
Reduction: Reduction reactions can convert the oxirane ring to an open-chain diol.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of different substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include peracids and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines and thiols can react with the oxirane ring under mild conditions.
Major Products Formed:
Oxidation: Diols and other oxygenated compounds.
Reduction: Open-chain diols.
Substitution: Substituted oxiranes and other derivatives.
Scientific Research Applications
trans-2,3-Divinyloxirane has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used to study enzyme-catalyzed reactions involving epoxides.
Industry: Used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of trans-2,3-divinyloxirane involves its reactivity towards nucleophiles and electrophiles. The oxirane ring is highly strained, making it susceptible to ring-opening reactions. This reactivity is exploited in various chemical transformations, where the compound acts as an intermediate or a reactant .
Comparison with Similar Compounds
cis-2,3-Divinyloxirane: The cis isomer of the compound, which has different reactivity and properties.
2,3-Dihydrooxepin: A related compound formed through the rearrangement of trans-2,3-divinyloxirane.
Vinylcyclopropane: Another strained cyclic compound with similar reactivity.
Uniqueness: trans-2,3-Divinyloxirane is unique due to its specific geometric configuration, which influences its reactivity and the types of reactions it can undergo. This makes it a valuable compound in synthetic organic chemistry and various industrial applications.
Properties
CAS No. |
51795-27-8 |
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Molecular Formula |
C6H8O |
Molecular Weight |
96.13 g/mol |
IUPAC Name |
(2R,3R)-2,3-bis(ethenyl)oxirane |
InChI |
InChI=1S/C6H8O/c1-3-5-6(4-2)7-5/h3-6H,1-2H2/t5-,6-/m1/s1 |
InChI Key |
WVLXAFYCRVAZSM-PHDIDXHHSA-N |
Isomeric SMILES |
C=C[C@@H]1[C@H](O1)C=C |
Canonical SMILES |
C=CC1C(O1)C=C |
Origin of Product |
United States |
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